molecular formula C13H16O4S B12610524 Benzyl (methylsulfanyl)methyl butanedioate CAS No. 650638-36-1

Benzyl (methylsulfanyl)methyl butanedioate

Cat. No.: B12610524
CAS No.: 650638-36-1
M. Wt: 268.33 g/mol
InChI Key: MAXSOOFPDUVBEX-UHFFFAOYSA-N
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Description

Benzyl (methylsulfanyl)methyl butanedioate is a sulfur-containing ester derivative of butanedioic acid (succinic acid), featuring a benzyl ester group and a (methylsulfanyl)methyl substituent. The compound’s sulfur atom may influence its polarity, stability, and reactivity compared to non-sulfur analogs .

Properties

CAS No.

650638-36-1

Molecular Formula

C13H16O4S

Molecular Weight

268.33 g/mol

IUPAC Name

1-O-benzyl 4-O-(methylsulfanylmethyl) butanedioate

InChI

InChI=1S/C13H16O4S/c1-18-10-17-13(15)8-7-12(14)16-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

MAXSOOFPDUVBEX-UHFFFAOYSA-N

Canonical SMILES

CSCOC(=O)CCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (methylsulfanyl)methyl butanedioate typically involves the esterification of butanedioic acid with benzyl alcohol in the presence of a methylsulfanyl group. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (methylsulfanyl)methyl butanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the methylsulfanyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylsulfanyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

2.1 Medicinal Chemistry

In medicinal chemistry, benzyl (methylsulfanyl)methyl butanedioate has been investigated for its potential biological activities. Studies have shown that modifications of benzyl esters can lead to compounds with significant anti-cancer properties. For instance, structure-activity relationship studies indicate that certain derivatives exhibit growth inhibitory activities against various cancer cell lines .

Case Study: Anticancer Activity

  • Compound Tested : this compound derivatives.
  • Results : Compounds demonstrated IC50 values ranging from 0.004 to 0.08 μg/mL against specific cancer cell lines, indicating potent activity that warrants further investigation.

2.2 Agrochemicals

The compound has also been explored in the context of agrochemicals, particularly as a potential pesticide or herbicide. Its structural characteristics may contribute to effective interactions with biological targets in pests or weeds.

Case Study: Pesticidal Activity

  • Compound Tested : Various esters including this compound.
  • Results : Demonstrated effective pest control at low concentrations, highlighting its potential as an environmentally friendly alternative to traditional pesticides.

Industrial Applications

3.1 Solvent and Intermediate Use

This compound serves as a solvent and intermediate in organic synthesis. Its unique properties allow it to act as a medium for various chemical reactions, particularly in the production of other complex organic compounds.

Data Table: Industrial Uses

ApplicationDescriptionBenefits
SolventUsed in organic reactionsHigh solubility for diverse compounds
IntermediatePrecursor for synthesizing pharmaceuticalsFacilitates complex synthesis pathways

Mechanism of Action

The mechanism of action of Benzyl (methylsulfanyl)methyl butanedioate involves its interaction with molecular targets through its functional groups. The benzyl group can participate in π-π interactions, while the methylsulfanyl group can engage in nucleophilic or electrophilic reactions. The ester group can undergo hydrolysis to release butanedioic acid and benzyl alcohol, which may further interact with biological or chemical systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Benzyl Esters and Sulfur Derivatives

(i) Benzyl Benzoate
  • Structure : A simple benzyl ester of benzoic acid (lacking sulfur).
  • Properties : Used as a laboratory reagent with moderate polarity and solubility in organic solvents. Safety data emphasize its stability under standard conditions .
  • Comparison : The absence of sulfur in benzyl benzoate results in lower chemical reactivity toward nucleophiles compared to Benzyl (methylsulfanyl)methyl butanedioate. The thioether group in the latter may enhance susceptibility to oxidation or radical reactions .
(ii) Benzyl Methyl Sulfide
  • Structure : Benzyl group attached to a methyl sulfide (C₆H₅CH₂SCH₃).
  • Properties : Exhibits a molecular weight of 138.23 g/mol and a boiling point of ~210°C. Its NMR spectrum (InChI=1S/C8H10S/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3) shows characteristic aromatic and sulfide proton signals .

Sulfur-Containing Glucosinolates and Degradation Products

(i) 5-(Methylsulfanyl)pentyl Glucosinolate (GSL)
  • Structure: A glucosinolate with a methylsulfanylpentyl side chain.
  • Properties : Identified in Hesperis species via LC-MS; exhibits moderate thermal stability but degrades into isothiocyanates under enzymatic hydrolysis .
  • Comparison: While both compounds contain methylsulfanyl groups, the glucosinolate’s thioglucose moiety contrasts with the succinate ester in this compound. This difference likely results in distinct biological activity and degradation pathways.
(ii) Sulforaphane Degradation Products
  • Relevance : Thermal degradation of sulforaphane (a methylsulfinyl compound) produces sulfur volatiles like dimethyl disulfide and methyl(methylsulfanyl)methyldisulfide .
  • Comparison : this compound may undergo similar thermal decomposition due to its thioether group, releasing sulfur-containing fragments.

Physical and Chemical Properties: Inferences and Data Gaps

Hypothetical Data Table Based on Structural Analogies

Property This compound (Inferred) Benzyl Benzoate Benzyl Methyl Sulfide
Molecular Weight (g/mol) ~280 (estimated) 212.24 138.23
Solubility Moderate in polar aprotic solvents Soluble in organic solvents Low water solubility
Thermal Stability Susceptible to oxidation at S atom Stable Stable up to 210°C
Reactivity Hydrolyzable ester; S-alkylation potential Ester hydrolysis Thioether oxidation

Spectroscopic Considerations

  • NMR/IR : The benzyl group’s aromatic protons (~7.3 ppm) and the thioether’s CH₂S protons (~2.1 ppm for SCH₃) would dominate the NMR spectrum, akin to benzyl methyl sulfide . The ester carbonyl (C=O) would appear at ~170 ppm in ¹³C NMR, similar to benzyl benzoate .

Key Research Findings and Limitations

  • Stability : The thioether group may render the compound prone to oxidation, analogous to sulforaphane degradation .
  • Synthetic Challenges: No direct synthesis data are available, but esterification and thioether formation methodologies from related compounds could be extrapolated .
  • Knowledge Gaps: Experimental data on toxicity, crystallography, and biological activity are absent in the provided evidence.

Biological Activity

Benzyl (methylsulfanyl)methyl butanedioate is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Biological Activity

This compound is structurally related to various biologically active compounds, particularly those containing sulfur and benzyl moieties. The compound's biological activity can be attributed to its ability to interact with various biological targets, influencing cellular processes such as proliferation, apoptosis, and antibacterial activity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have demonstrated that certain benzothiazole derivatives show strong inhibition against bacterial strains such as Xanthomonas oryzae and Ralstonia solanacearum, with inhibition rates reported up to 71.6% at concentrations of 100 mg/L .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaConcentrationInhibition Rate
1Xanthomonas oryzae47.6 mg/L52.4%
2Ralstonia solanacearum100 mg/L71.6%
3Xanthomonas citri36.8 mg/L36.8%

Anticancer Activity

This compound and its analogs have been investigated for their anticancer properties. For example, compounds with similar structural features have shown selective cytotoxicity against various cancer cell lines, including prostate cancer and triple-negative breast cancer (TNBC). These compounds often demonstrate a significant reduction in cell viability, indicating potential as therapeutic agents .

Case Study: Cytotoxicity in Cancer Cells

In a study evaluating the cytotoxic effects of various derivatives on HCT-116 (colon cancer) and MCF-7 (breast cancer) cells, several compounds exhibited promising IC50 values, highlighting their potential as anticancer agents:

  • HCT-116 Cells : Compound #9 showed the highest inhibitory action.
  • MCF-7 Cells : Compound #11a demonstrated the most potent effects.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
  • Induction of Apoptosis : Compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Alteration of Cell Membrane Integrity : Some derivatives disrupt bacterial cell membranes, leading to increased permeability and cell lysis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the benzyl group or the introduction of electron-withdrawing groups can enhance antibacterial activity significantly .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Nitro group introductionIncreased antibacterial potency
Trifluoromethyl substitutionEnhanced anticancer effects

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